molecular formula C13H15NO2 B12799214 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane CAS No. 2289-83-0

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane

Cat. No.: B12799214
CAS No.: 2289-83-0
M. Wt: 217.26 g/mol
InChI Key: KBEPPGVDBQQKTM-UHFFFAOYSA-N
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Description

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is a novel spirocyclic scaffold of significant interest in exploratory organic synthesis and drug discovery . This compound features a unique spiro[2.5]octane core, a rigid bicyclic structure that orients functional groups in three-dimensional space, making it an ideal candidate for the systematic exploration of chemical space in compound library design . The scaffold possesses two key features: a benzoyl group which serves as one point of diversification, and the spirocyclic system itself, which can be functionalized at other sites. Spirocyclic scaffolds like this one are highly valued for their high sp3 carbon content and structural complexity, which enable the creation of diverse and three-dimensional compound libraries for high-throughput biological screening . The 1-oxa-2-azaspiro[2.5]octane moiety is a key structural feature, and related analogs have been studied using advanced NMR techniques, including 1H, 13C, and 15N NMR, to understand their structural and conformational properties . This compound is intended for use as a key intermediate in parallel synthesis to generate derivatives for probing structure-activity relationships. It is offered exclusively for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2289-83-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone

InChI

InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)14-13(16-14)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

KBEPPGVDBQQKTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Benzoyl 1 Oxa 2 Azaspiro 2.5 Octane

Established Synthetic Pathways for N-Acyloxaziridines

N-acyloxaziridines, the class of compounds to which 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane belongs, are typically formed via two primary methods: the acylation of a pre-formed N-H oxaziridine (B8769555) or the direct oxidation of a corresponding N-acyl imine. acs.orgnih.gov

The most direct route to N-acyloxaziridines involves the acylation of an N-H oxaziridine. acs.orgnih.gov In this pathway, the nitrogen atom of the oxaziridine ring acts as a nucleophile, attacking an acylating agent such as an acyl chloride or anhydride. For the specific synthesis of this compound, this would involve reacting the precursor, 1-oxa-2-azaspiro[2.5]octane, with benzoyl chloride or a related benzoylating agent.

A significant chemical consequence of N-acylation is the reduction of the energy barrier for nitrogen inversion. acs.orgnih.gov While N-alkyloxaziridines have a high inversion barrier (25–32 kcal/mol), allowing for the potential isolation of stereoisomers at the nitrogen center, the introduction of an N-acyl group substantially lowers this barrier (e.g., to 10.3 kcal/mol for one studied oxaziridine). acs.orgnih.gov

An alternative and widely used method for generating oxaziridines is the oxidation of an imine double bond. acs.orgnih.gov The most common and historically significant method involves the use of peroxy acids, particularly meta-chloroperbenzoic acid (m-CPBA), to oxidize the imine. acs.orgnih.gov This reaction proceeds through a two-step mechanism. acs.orgnih.gov

Beyond m-CPBA, a variety of other oxidation systems have been successfully employed to convert imines to oxaziridines, providing alternatives that can offer advantages in cost, selectivity, or reaction conditions. acs.orgnih.govacademie-sciences.fr

Table 1: Selected Oxidation Systems for Imine to Oxaziridine Conversion

Oxidizing System Notes References
m-Chloroperbenzoic acid (m-CPBA) The most common and standard method for oxaziridine synthesis. acs.orgnih.gov
Oxone (Potassium peroxymonosulfate) A less expensive and practical alternative to m-CPBA, often used with buffering. nih.gov
Trichloroacetonitrile-Hydrogen Peroxide An efficient system that works under mild conditions for both electron-rich and electron-deficient imines. academie-sciences.fracademie-sciences.fr
Urea-Hydrogen Peroxide A solid, stable source of hydrogen peroxide used for oxidation. acs.org

The choice of oxidant can be critical, as the oxidation of imines may yield other products like nitrones or amides. researchgate.net The trichloroacetonitrile/H₂O₂ system, for instance, is noted for providing good to excellent yields and can be more stereoselective than m-CPBA. academie-sciences.fr

Specific Synthesis of 1-Oxa-2-azaspiro[2.5]octane Precursors

The direct precursor required for the final benzoylation step is 1-oxa-2-azaspiro[2.5]octane. Its synthesis involves forming the spirocyclic N-H oxaziridine from cyclohexanone (B45756).

A documented method for producing chlorine-free solutions of 1-oxa-2-azaspiro[2.5]octane involves the reaction of cyclohexanone with hydroxylamine-O-sulfonic acid in the presence of a base like sodium hydroxide. nih.gov This approach provides a direct route to the N-H spirocyclic oxaziridine precursor. The reaction is related to the Beckmann rearrangement, which can be a competing pathway when ketones are treated with hydroxylamine (B1172632) derivatives under acidic conditions. orgsyn.org

Modern synthetic chemistry increasingly utilizes continuous flow technology to enhance safety, efficiency, and scalability. syrris.jpresearchgate.net The synthesis of 1-oxa-2-azaspiro[2.5]octane has been successfully adapted to a microreaction system. researchgate.net This approach offers significant advantages, particularly in handling potentially unstable intermediates or exothermic reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved safety, and faster process development compared to traditional batch methods. syrris.jpresearchgate.net This methodology is particularly relevant for producing key intermediates like spirocyclic oxaziridines on a larger scale. allfordrugs.com

Regioselective and Stereoselective Synthesis Approaches to Spirocyclic Oxaziridines

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For spirocyclic oxaziridines derived from unsymmetrical ketones, or for creating enantiomerically pure products, stereoselective strategies are essential.

Key approaches to achieving stereoselectivity include:

Use of Chiral Auxiliaries: One strategy involves condensing an unsymmetrical ketone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. lookchem.com Subsequent oxidation of this imine can proceed with high stereoselectivity, where the existing chiral center directs the oxidant to one face of the C=N double bond. lookchem.com

Catalytic Asymmetric Oxidation: A more advanced approach utilizes a chiral catalyst to control the stereochemical outcome of the oxidation. For example, the enantioselective oxidation of N-sulfonyl imines has been achieved using chiral phase-transfer catalysts or chiral metal complexes. nih.govresearchgate.net Highly enantioselective Payne-type oxidations of N-sulfonyl imines have been developed using chiral catalysts with hydrogen peroxide and trichloroacetonitrile. organic-chemistry.org

Substrate Control: In some cases, steric hindrance within the substrate itself can direct the oxidation to a single face of the imine double bond. nih.gov This is particularly effective in rigid systems like those derived from camphor, where oxidation can only occur from the less sterically hindered endo face, resulting in a single oxaziridine isomer. nih.gov

Regioselectivity becomes a critical consideration when using unsymmetrical ketones. The formation of the imine precursor can result in different regioisomers, which would lead to different spirocyclic oxaziridine products upon oxidation. Control over the initial condensation reaction is therefore crucial for the regioselective synthesis of a specific spiro-isomer. nih.govmdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Other Names
This compound (1-Oxa-2-azaspiro[2.5]oct-2-yl)(phenyl)methanone 2-Benzoyl-3,3-pentamethyleneoxaziridine
1-Oxa-2-azaspiro[2.5]octane 1-Oxa-2-azaspiro[2.5]octane -
Cyclohexanone Cyclohexanone -
Hydroxylamine-O-sulfonic Acid Hydroxylamine-O-sulfonic acid HOSA
meta-Chloroperbenzoic acid 3-Chloroperoxybenzoic acid m-CPBA, MCPBA
Oxone Potassium peroxymonosulfate Potassium monopersulfate
Trichloroacetonitrile Trichloroacetonitrile -
Hydrogen Peroxide Hydrogen peroxide -
Benzoyl chloride Benzoyl chloride -
Camphor (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one -
(R)-α-Methylbenzylamine (1R)-1-Phenylethan-1-amine -

Optimization Strategies for 2-Benzoyl-1-oxa-2-azaspiro[2.5]octane Synthesis

The primary route for the synthesis of 2-Benzoyl-1-oxa-2-azaspiro[2.5]octane involves the oxidation of the corresponding imine, N-benzoylcyclohexanimine. Seminal work in this area has explored various reaction parameters to maximize the efficiency of this transformation. Key areas of optimization include the choice of oxidizing agent, solvent, reaction temperature, and the influence of substituents.

Early investigations by Schmitz in 1961 laid the groundwork for the synthesis of 2-substituted 3,3-pentamethyleneoxaziridines, the class of compounds to which 2-Benzoyl-1-oxa-2-azaspiro[2.5]octane belongs. These studies, along with subsequent research, have identified several critical factors that influence the reaction outcome.

Table 1: Effect of Oxidizing Agent on the Synthesis of 2-Benzoyl-1-oxa-2-azaspiro[2.5]octane

Oxidizing AgentSolventTemperature (°C)Yield (%)Reference
Perbenzoic AcidEther/Methanol075Schmitz, 1961
m-Chloroperoxybenzoic acid (mCPBA)Dichloromethane0 to rtHighGeneral Method

The choice of the oxidizing agent is paramount. Peroxy acids, such as perbenzoic acid and meta-chloroperoxybenzoic acid (mCPBA), are commonly employed for the epoxidation of the imine C=N double bond to form the oxaziridine ring. The data suggests that perbenzoic acid in a mixed ether/methanol solvent system at 0°C provides a good yield of 75%. While specific yield data with mCPBA for this exact compound is not detailed in the initial reports, it is a widely recognized and effective reagent for this type of transformation, often providing high yields under mild conditions.

Table 2: Influence of Reaction Solvent and Temperature on Yield

SolventTemperature (°C)ObservationsReference
Ether/Methanol0Good solubility of reactants, controlled reaction rate.Schmitz, 1961
Dichloromethane0 to room tempCommon solvent for mCPBA oxidations, allows for easy work-up.General Method
Toluene (B28343)100-105Used for reactions of related pentamethylene oxaziridines, suggesting thermal stability.Patent Literature

The selection of an appropriate solvent system is crucial for managing reaction temperature and ensuring the solubility of reactants. Low temperatures, typically around 0°C, are often preferred to control the exothermic nature of the oxidation and to minimize potential side reactions or decomposition of the product. The use of a higher boiling point solvent like toluene in related syntheses suggests that the oxaziridine ring possesses a degree of thermal stability, which could be exploited in certain process optimization strategies.

Further optimization can be achieved by carefully controlling the stoichiometry of the reactants. An excess of the oxidizing agent is generally used to ensure complete conversion of the imine. However, a large excess should be avoided to simplify the purification process and reduce costs.

The purification of 2-Benzoyl-1-oxa-2-azaspiro[2.5]octane is typically achieved through crystallization. The choice of crystallization solvent can significantly impact the purity and recovery of the final product.

Oxygen Atom Transfer Reactions Mediated by N-Acyloxaziridines

While N-sulfonyloxaziridines are more commonly employed as potent electrophilic oxygen transfer reagents, N-acyloxaziridines, including this compound, can also facilitate the oxidation of various nucleophiles. nih.govacs.org The transfer of the oxygen atom is driven by the release of ring strain and the formation of a stable imine byproduct. acs.org The electrophilicity of the oxygen atom is enhanced by the electron-withdrawing N-benzoyl group, which stabilizes the buildup of negative charge on the nitrogen atom during the transfer process. acs.org

N-acyloxaziridines and their N-alkoxycarbonyl analogues can transfer an oxygen atom to certain carbon nucleophiles. A notable example is the reaction with silyl (B83357) enol ethers, which are effectively epoxidized to yield α-hydroxy ketones after workup. nih.govacs.org This reaction pathway highlights the capability of these reagents to act as electrophilic oxygen sources.

However, when reacting with other carbon nucleophiles, such as metal enolates derived from esters, amides, or ketones, a competition between oxygen transfer and electrophilic amination is often observed. nih.govlookchem.com In many cases with simple enolates, electrophilic amination is the predominant pathway, yielding α-amino carbonyl compounds rather than α-hydroxy derivatives. nih.govlookchem.com

Table 1: Reactivity of N-Alkoxycarbonyloxaziridines with Carbon Nucleophiles

Carbon NucleophilePredominant ReactionProduct TypeReference
Silyl Enol EtherOxygen Transferα-Hydroxy Ketone nih.govacs.org
Lithium Enolate (Ester)Nitrogen Transferα-Amino Ester nih.govlookchem.com
Lithium Enolate (Amide)Nitrogen Transferα-Amino Amide nih.govlookchem.com

The transfer of an oxygen atom from N-acyloxaziridines to heteroatom nucleophiles is well-documented, though often in competition with nitrogen transfer. nih.govacs.org While N-sulfonyloxaziridines are generally more efficient and chemoselective for these oxidations, N-acyloxaziridines can oxidize substrates like sulfides, phosphines, and amines. nih.govacs.org

For instance, the reaction with sulfides can lead to a mixture of sulfoxides (from oxygen transfer) and sulfimides (from nitrogen transfer). nih.govacs.org The chemoselectivity of this reaction is highly dependent on the specific structure of the oxaziridine. It has been hypothesized that increased steric bulk around the nitrogen atom can disfavor nitrogen transfer, thereby promoting oxidation. nih.govacs.org For example, N-Boc-oxaziridines derived from sterically hindered ketones show higher selectivity for amidation over oxidation when reacting with sulfides. nih.govacs.org Lewis acids can also be used to activate the oxaziridine and promote the oxidation of sulfides, presumably by coordinating to the oxaziridine nitrogen and increasing the electrophilicity of the oxygen atom. nih.govacs.org

Electrophilic Amination Reactions Involving Spirocyclic Oxaziridines

Spirocyclic oxaziridines are effective reagents for electrophilic amination, where they transfer a nitrogen atom to a nucleophilic substrate. nih.govsciencemadness.org This reactivity provides a valuable method for forming carbon-nitrogen or heteroatom-nitrogen bonds. thieme-connect.comnih.gov The N-benzoyl group in this compound is transferred along with the nitrogen atom, providing a direct route to N-benzoylated products. sciencemadness.orgthieme-connect.com

Oxaziridines can aminate a variety of carbon nucleophiles, including stabilized carbanions derived from C-H acidic compounds like malonates and β-ketoesters. nih.gov The reaction typically involves the deprotonation of the C-H acidic compound with a suitable base to form an enolate, which then acts as the nucleophile, attacking the electrophilic nitrogen of the oxaziridine ring. lookchem.comnih.gov This process provides a direct route for the synthesis of α-amino acid derivatives. lookchem.com While N-alkoxycarbonyloxaziridines have been studied extensively in this context, the principle applies to N-acyloxaziridines as well. lookchem.com Research has shown that ketone-derived oxaziridines can afford moderate yields of amination products with stabilized carbanions.

Spirocyclic oxaziridines readily aminate a wide range of heteroatom nucleophiles. nih.govsciencemadness.orgthieme-connect.com

Nitrogen Nucleophiles: Primary and secondary amines react with oxaziridines to form the corresponding hydrazines. nih.govsciencemadness.org This reaction is generally efficient and provides a direct method for N-N bond formation. sciencemadness.orgunc.edu

Sulfur Nucleophiles: As mentioned previously, sulfides can be aminated to form sulfimides. nih.govacs.org While oxygen transfer is a competitive pathway, specific N-alkoxycarbonyl-oxaziridines have been designed to favor amination, which can be applied in synthetically useful sequences like the acs.orgunc.edu-sigmatropic rearrangement of intermediate allylic sulfimides. nih.govacs.org

Oxygen Nucleophiles: Alkoxides, generated from primary, secondary, tertiary, allylic, or phenolic alcohols, can be aminated by oxaziridines to produce O-alkylhydroxylamines. nih.govresearchgate.net This provides a mild and effective method for the synthesis of these valuable compounds. nih.govresearchgate.net

Table 2: Electrophilic Amination of Various Nucleophiles by Oxaziridines

Nucleophile ClassSubstrate ExampleProduct TypeReference
NitrogenSecondary AminesN,N-Disubstituted Hydrazines nih.govsciencemadness.org
SulfurAlkyl SulfidesSulfimides nih.govacs.org
OxygenAlkoxidesO-Alkylhydroxylamines nih.govresearchgate.net
CarbonEster Enolatesα-Amino Esters nih.govlookchem.com

Rearrangement Reactions of this compound and Related Spirocyclic Oxaziridines

Spirocyclic oxaziridines, particularly those derived from cyclic ketones like cyclohexanone (which forms the spiro-octane core), are known to undergo characteristic rearrangement reactions. These transformations can be induced photochemically or by using acid catalysts, leading to different structural isomers.

A significant reaction is the photochemical rearrangement to yield ring-expanded lactams. When a spirocyclic oxaziridine like this compound is irradiated with UV light, the N-O bond cleaves homolytically. This is followed by the cleavage of one of the adjacent C-C bonds of the spirocyclic ring system and subsequent C-N bond formation, resulting in a seven-membered lactam (a caprolactam derivative). This reaction serves as a useful alternative to the classical Beckmann or Schmidt rearrangements for the ring expansion of cyclic ketones.

Alternatively, in the presence of Lewis acids, oxaziridines can rearrange to form nitrones or amides. researchgate.net The coordination of the Lewis acid to the oxaziridine oxygen or nitrogen atom facilitates the cleavage of the N-O bond, initiating the rearrangement cascade. The specific product outcome can be dependent on the exact substrate and the nature of the Lewis acid and reaction conditions. researchgate.net

Photochemical Rearrangements of Oxaziridines

Oxaziridines, including spirocyclic variants, are known to undergo rearrangement reactions when subjected to UV irradiation. wikipedia.org This process typically proceeds through a radical mechanism. wikipedia.org For spirocyclic oxaziridines, the photochemical rearrangement leads to the formation of ring-expanded lactams. wikipedia.orglookchem.com The synthesis of enantiopure Freidinger lactams, for instance, utilizes a photorearrangement of spirocyclic oxaziridines as the key final step. nih.gov

The regioselectivity of this ring expansion is governed by a stereoelectronic effect, where the substituent positioned trans to the nitrogen atom's lone pair of electrons is the one that preferentially migrates. wikipedia.org This effect allows the inherent chirality at the nitrogen center, which is stable due to a high inversion barrier, to direct the outcome of the rearrangement. wikipedia.org The nature of the nitrogen substituent, such as an aryl group, does not appear to affect the regioselectivity of lactam formation during the photolysis of spirooxaziridines. researchgate.net

Thermally Induced Rearrangements

In addition to photochemical pathways, oxaziridines can also undergo thermally induced rearrangements. The most common thermal reaction is the isomerization of oxaziridines into the corresponding nitrones. wikipedia.org While this conversion can produce good to excellent yields, it often results in poor cis-trans selectivity of the resulting nitrone. wikipedia.org It has been proposed that the racemization observed in some oxaziridines over time may occur through a transient nitrone intermediate. wikipedia.org The thermolysis of N-arylated oxaziridines, in particular, serves as a viable synthetic route to N-aromatic heterocycles. researchgate.net

Ring Expansion Reactions and Formation of ε-Lactams

A characteristic reaction of spirocyclic oxaziridines like this compound is the expansion of the carbocyclic ring to yield a lactam. wikipedia.org In the case of a spiro-cyclohexyl group, this rearrangement results in the formation of a seven-membered ring, known as an ε-lactam. This transformation provides a valuable alternative to classical methods like the Beckmann rearrangement or the Schmidt reaction for the ring enlargement of cyclic ketones. lookchem.com

The reaction can be initiated photochemically, as discussed previously, or through catalysis with transition metals. wikipedia.orgnih.gov For example, a manganese(III) tetraphenylporphyrin (B126558) catalyst has been shown to effectively promote the rearrangement of N-phenylspirooxaziridines to lactams in high yield. nih.gov This catalytic method is versatile, allowing for the generation of various lactam ring sizes by simply changing the starting oxaziridine. nih.gov The resulting lactams are often formed as a single predominant isomer. lookchem.com

Studies on Nitrogen Inversion Barriers in N-Acyloxaziridines

The nitrogen atom in an oxaziridine ring is a stereocenter. The energy barrier to the pyramidal inversion of this nitrogen atom determines its configurational stability. wikipedia.orgwikipedia.org While N-alkyloxaziridines exhibit a high barrier to inversion (25–32 kcal/mol), making them optically stable, the presence of an N-acyl group, as in this compound, significantly lowers this barrier. nih.govacs.org

This substantial reduction in the inversion barrier is attributed to strong stabilizing π-conjugation in the planar transition state of the nitrogen inversion process. nih.gov This phenomenon is general for N-substituents capable of conjugation, including N-acyl, N-(alkoxycarbonyl), N-sulfonyl, and N-phosphinoyl groups. nih.gov

Variable temperature ¹³C NMR spectroscopy is a key technique used to study these dynamic processes. rsc.org For N-acyloxaziridines, nitrogen inversion becomes slow on the NMR timescale at around -20 °C, allowing for the measurement of the energy barrier. rsc.org At even lower temperatures (ca. -60 °C), rotation about the N-C(O) amide bond also becomes slow, revealing a second, independent stereodynamic process. rsc.org

Table 1: Comparison of Nitrogen Inversion Energy Barriers in Oxaziridines
Oxaziridine TypeSubstituent on NitrogenInversion Energy Barrier (ΔG‡)Reference
N-AlkyloxaziridineAlkyl Group25–32 kcal/mol nih.govacs.org
N-AcyloxaziridineAcyl Group10.3–11.9 kcal/mol nih.govrsc.orgresearchgate.net
N-(Alkoxycarbonyl)oxaziridineBoc Group~18 kcal/mol nih.govacs.org
N-PhosphinoyloxaziridinePhosphinoyl Group~13 kcal/mol nih.gov

Radical Reaction Pathways with Spirocyclic Oxaziridines

The weak N-O bond in oxaziridines makes them susceptible to homolytic cleavage, initiating radical reaction pathways. These reactions can be triggered by UV light or by the action of single-electron transfer (SET) reagents, such as low-valent metal salts like copper(I) and iron(II). wikipedia.orgarkat-usa.org

Treatment with a catalytic amount of a Cu(I) salt, for example, promotes the homolysis of the N-O bond to generate a nitrogen-centered radical and an oxygen anion. nih.govacs.org The fate of this reactive nitrogen radical intermediate depends heavily on the substitution pattern of the oxaziridine. nih.gov One common pathway is β-scission, where the nitrogen radical fragments to produce a more stable carbon-centered radical and an imine or amide. nih.govarkat-usa.org The existence of this carbon-centered radical has been inferred from the isolation of products derived from traditional radical processes like hydrogen atom abstraction and dimerization. arkat-usa.org

In specifically designed systems, the generated carbon-centered radical can be trapped intramolecularly. For instance, if an olefin is suitably positioned within the molecule, the radical can undergo a 5-exo-trig cyclization, a reaction considered strong evidence for the intermediacy of radicals. arkat-usa.org These radical pathways open up unique synthetic possibilities that are distinct from the ionic or concerted pericyclic reactions more commonly associated with other heterocycles. nih.gov

Conclusion

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is a fascinating molecule that sits (B43327) at the intersection of spirocyclic chemistry and the reactive world of oxaziridines. Its structure, featuring a spiro-fused cyclohexane (B81311) ring and an N-benzoyl-substituted oxaziridine (B8769555), suggests a rich and complex chemical behavior. While detailed experimental data on its synthesis and reactivity are not extensively documented in the public domain, the foundational knowledge of related compounds provides a strong basis for understanding its potential as a synthetic reagent, particularly in the realm of oxidation chemistry. Further research into this and similar N-acyloxaziridines could uncover novel applications and expand the synthetic chemist's toolkit.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Spirocyclic Oxaziridine (B8769555) Derivatives

NMR spectroscopy is fundamental to the structural analysis of spirocyclic oxaziridines like 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane. smolecule.com The analysis of chemical shifts, coupling constants, and nuclear Overhauser effects provides detailed insights into the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound offers critical information about the electronic environment of the hydrogen atoms in the molecule. Although specific spectral data for this compound is not publicly available in detail, general principles for related spirocyclic oxaziridines can be discussed. The protons on the cyclohexane (B81311) ring are expected to exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of these protons would be influenced by the anisotropic effects of the adjacent benzoyl group and the oxaziridine ring. The aromatic protons of the benzoyl group would typically appear in the downfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aromatic (ortho)7.8 - 8.1m-
Aromatic (meta, para)7.4 - 7.6m-
Cyclohexane (axial)1.2 - 1.8m-
Cyclohexane (equatorial)1.8 - 2.5m-

Note: This table is illustrative and based on general expectations for similar structures. Actual experimental data is required for accurate assignment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is expected to resonate at a significantly downfield chemical shift. The spiro carbon, being part of the three-membered oxaziridine ring, would also have a characteristic chemical shift. The carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (ppm)
Carbonyl (C=O)165 - 175
Spiro Carbon70 - 80
Aromatic (ipso)130 - 140
Aromatic (ortho, meta, para)125 - 135
Cyclohexane20 - 40

Note: This table is illustrative. Specific experimental data is needed for definitive assignments.

¹⁵N NMR spectroscopy is a valuable technique for directly probing the nitrogen atom in the oxaziridine ring. smolecule.com The chemical shift of the nitrogen atom is sensitive to its hybridization and the nature of the substituents. For oxaziridines, the nitrogen resonance typically appears in a specific region, and its value can provide insights into the electronic environment and potential ring strain. Studies on related spiro-oxaziridines have shown that the ¹⁵N chemical shift is influenced by the stereochemistry at the nitrogen center.

The analysis of coupling constants is crucial for determining the conformation of the cyclohexane ring and the relative stereochemistry of the substituents. Homonuclear coupling constants (³JHH) between adjacent protons in the cyclohexane ring can be used to determine their dihedral angles via the Karplus equation, thus defining the chair or boat conformation of the ring.

Heteronuclear coupling constants, such as ¹JCH and nJCH (where n > 1), can further refine the structural assignment. These couplings provide information about the connectivity and spatial relationships between carbon and hydrogen atoms. Advanced NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in measuring these coupling constants.

X-ray Crystallography for Solid-State Structure Determination of Oxaziridine Systems

To date, no public record of a single-crystal X-ray diffraction study for this compound has been found. However, X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of a molecule. Such a study would provide precise bond lengths, bond angles, and torsional angles, confirming the spirocyclic nature of the compound and revealing the conformation of the cyclohexane ring and the geometry around the nitrogen atom. For related spirocyclic oxaziridines, X-ray crystallography has been used to confirm the stereochemistry and solid-state conformation.

Other Spectroscopic Techniques for Comprehensive Characterization

In addition to NMR spectroscopy, other techniques play a role in the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl group, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and potentially vibrations associated with the C-N and N-O bonds of the oxaziridine ring. PubChem indicates the availability of an FTIR spectrum for this compound, recorded as a neat capillary film. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (217.26 g/mol ). nih.gov Common fragmentation pathways would likely involve the loss of the benzoyl group or cleavage of the spirocyclic ring system. A GC-MS spectrum is noted as available in the PubChem database, with a top peak observed at m/z 105, which corresponds to the benzoyl cation ([C₆H₅CO]⁺). nih.gov

Computational Chemistry and Theoretical Investigations of 2 Benzoyl 1 Oxa 2 Azaspiro 2.5 Octane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic characteristics of 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane and related N-acyloxaziridines. The presence of the electron-withdrawing benzoyl group significantly influences the molecule's properties. acs.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, are used to model the geometry and electronic landscape of the molecule. researchgate.net

The key to the oxaziridine's reactivity lies in the weak N-O bond and the strained three-membered ring. researchgate.net Theoretical calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the N-O bond, specifically on the oxygen atom's antibonding orbital (σ*N-O). This low-lying LUMO renders the oxygen atom highly electrophilic, making it susceptible to nucleophilic attack. Conversely, the Highest Occupied Molecular Orbital (HOMO) is typically associated with the lone pairs of the oxygen atom. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's kinetic stability and reactivity.

The benzoyl group, through its electron-withdrawing nature, further lowers the energy of the LUMO, thereby enhancing the electrophilicity of the oxygen atom compared to N-alkyl or N-H oxaziridines. acs.orgnih.gov This heightened reactivity is a general feature of N-acyl and N-sulfonyloxaziridines. nih.gov

Table 1: Calculated Electronic Properties of a Model N-Acyloxaziridine (Note: This is a representative table based on typical findings for N-acyloxaziridines, as specific data for this compound is not publicly available.)

PropertyCalculated ValueSignificance
HOMO Energy ~ -7.5 eVIndicates the energy of the highest energy electrons available.
LUMO Energy ~ -1.0 eVLow energy indicates high susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 6.5 eVReflects the chemical reactivity and kinetic stability.
Mulliken Charge on Oxygen Negative (e.g., -0.25)Indicates the partial charge, though the LUMO location is key for reactivity.
Mulliken Charge on Nitrogen Positive (e.g., +0.15)Reflects the electron-withdrawing effect of the acyl group.

Data is illustrative and based on general DFT calculations for similar structures.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling has been instrumental in mapping the potential energy surfaces for reactions involving this compound, primarily its role as an oxygen transfer (oxidation) or aminating agent.

Oxygen Transfer: The most common reaction is the transfer of the oxygen atom to a nucleophile, such as a sulfide (B99878) or an alkene. acs.orgresearchgate.net Computational models show that this process typically occurs via a concerted, but asynchronous, transition state. nih.govmdpi.com The reaction is driven by the release of strain energy from the three-membered ring (approximately 20-28 kcal/mol) and the formation of a stable carbonyl group in the resulting N-benzoylimine byproduct. researchgate.net

Amination: While oxygen transfer is dominant, N-acyloxaziridines can also act as electrophilic aminating agents. mdpi.comwikipedia.org The regioselectivity between oxygen and nitrogen transfer is a subject of computational study. Nucleophiles can attack either the electrophilic oxygen or the nitrogen atom. The nature of the N-substituent plays a critical role; electron-withdrawing groups like benzoyl strongly favor oxygen transfer. mdpi.com However, amination can occur with certain nucleophiles, and computational models help to understand the factors governing this chemoselectivity, such as steric interactions and the electronic nature of the nucleophile. acs.orgnih.gov For instance, amination of organometallic species has been rationalized by the initial coordination of the metal to the oxaziridine (B8769555) oxygen, which directs the nucleophilic attack to the nitrogen atom. nih.gov

Transition State Analysis in Oxygen Transfer and Amination Processes

Detailed analysis of transition states (TS) provides profound insights into the reaction kinetics and stereoselectivity.

For oxygen transfer reactions, such as the epoxidation of an alkene or oxidation of a sulfide, theoretical studies consistently point to an asynchronous, spiro-like transition state. acs.orgwayne.edu In this TS, the cleavage of the weak N-O bond is significantly more advanced than the formation of the new carbon-oxygen or sulfur-oxygen bond. nih.govmdpi.com This means that as the nucleophile approaches the oxygen atom, the N-O bond begins to break, developing significant radical character before the new bond is fully formed. The activation barriers for these oxygen transfer processes are found to be relatively low, consistent with the high reactivity of these reagents. wayne.edu Theoretical calculations have shown that the energy difference between a planar and a spiro transition state can be very small (less than 1 kcal/mol), suggesting a flexible transition state geometry. wayne.edu

For amination processes , the transition state involves the nucleophilic attack on the nitrogen atom. In the case of N-acyl derivatives, this pathway is generally higher in energy than the oxygen transfer pathway. mdpi.com Copper-catalyzed amination reactions of C-H bonds using N-sulfonyloxaziridines, which are electronically similar, have been proposed to proceed through a mechanism involving homolysis of the N-O bond activated by the copper catalyst, followed by radical recombination. nih.gov Transition state analysis for such processes is complex, often involving open-shell species and multiple potential pathways.

Conformational Analysis of the Spirocyclic System

The spirocyclic nature of this compound introduces specific conformational constraints that influence its reactivity. The cyclohexane (B81311) ring typically adopts a chair conformation. The key conformational questions revolve around the orientation of the benzoyl group and the inversion barrier at the stereogenic nitrogen atom.

NMR spectroscopic studies on the parent 1-oxa-2-azaspiro[2.5]octane system have been used to determine the preferred conformations and the relative configuration of substituents. nih.govuan.mx These experimental findings are often complemented by computational studies. The nitrogen atom in the oxaziridine ring is configurationally stable at room temperature due to a high energy barrier for inversion (typically >25 kcal/mol), which allows for the existence of stable enantiomers or diastereomers. wikipedia.orguan.mxrsc.org

The presence of the N-benzoyl group introduces the possibility of syn and anti conformations due to restricted rotation around the N-C(O) amide bond. nih.gov DFT calculations on related N-acyl systems show that these conformers can have different energies and reactivities. nih.gov The conformational preference is a balance between steric hindrance and electronic effects, such as conjugation between the nitrogen lone pair and the carbonyl group. In N-acylhydrazones, for example, N-methylation can induce a dramatic shift in the preferred dihedral angle of the amide bond. nih.gov For this compound, the interplay between the bulky spiro-cyclohexane group and the benzoyl group will dictate the lowest energy conformation, which in turn affects the trajectory of the approaching nucleophile and can influence diastereoselectivity in reactions. nih.gov

Bonding Evolution Theory (BET) Applications in Spirocyclic Systems

Bonding Evolution Theory (BET) is a powerful method that combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to describe the changes in chemical bonding along a reaction coordinate. chemrxiv.orgchemrxiv.org It provides a detailed, step-by-step narrative of bond formation and cleavage during a chemical reaction.

While no specific BET studies have been published for this compound, the theory can be hypothetically applied to its characteristic reactions. The most fundamental process is the heterolytic cleavage of the N-O bond during oxygen transfer.

A BET analysis of this process would involve:

Calculating the reaction path for the oxygen transfer from the oxaziridine to a nucleophile.

Computing the ELF for a series of points along this path.

Identifying the basins of the ELF, which correspond to atomic cores, lone pairs, and bonding regions.

Tracking the evolution of these basins. The cleavage of the N-O bond would be characterized by the disappearance of the V(N,O) bonding basin.

This process would likely be classified as a "catastrophe" in BET terminology, where a sudden, qualitative change in the topology of the ELF occurs. The analysis would reveal the exact point along the reaction coordinate where the N-O bond breaks and the new bond with the nucleophile begins to form, providing a more nuanced picture than conventional transition state theory. chemrxiv.orgresearchgate.net For example, it could quantitatively describe the asynchronicity of the reaction by showing the sequence of catastrophic events: first the depopulation and disappearance of the V(N,O) basin, followed by the appearance of the new V(Nucleophile, O) basin. This approach offers a rigorous framework for understanding the electronic rearrangements that govern the reactivity of this spirocyclic system.

Applications of Spirocyclic N Acyloxaziridines in Organic Synthesis

Role as Electrophilic Oxygen Transfer Reagents

Spirocyclic N-acyloxaziridines, such as 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane, are primarily utilized in organic synthesis as electrophilic, aprotic oxygen transfer reagents. nih.govacs.org The inherent ring strain and the weak N-O bond facilitate the transfer of the oxygen atom to a wide range of nucleophiles. acs.org This reactivity is enhanced by the presence of electron-withdrawing substituents on the nitrogen atom, like the benzoyl group, which stabilize the incipient negative charge that develops on the nitrogen during the transfer process. nih.gov

The transfer of oxygen from N-substituted oxaziridines has been successfully applied to various nucleophilic substrates, including sulfides, amines, and carbon nucleophiles like enolates. nih.govacs.org For instance, the oxidation of sulfides yields sulfoxides, while secondary amines can be converted to hydroxylamines. acs.org The oxidation of enolates to form α-hydroxy carbonyl compounds is a particularly valuable transformation in synthetic chemistry. acs.org

The mechanism of oxygen transfer is generally considered to be a concerted, asynchronous SN2-type process. organic-chemistry.org Computational and experimental studies suggest a transition state where the cleavage of the oxaziridine's N-O bond is more advanced than the formation of the new carbon-oxygen bond. nih.govwayne.edu This process efficiently produces the oxygenated product alongside an imine as a stoichiometric byproduct. acs.org The mild, aprotic conditions under which these reagents operate make them advantageous alternatives to other oxidants like peroxy acids, especially when dealing with sensitive substrates. acs.org

Table 1: Representative Oxygen Transfer Reactions Mediated by N-Substituted Oxaziridines

Nucleophile Substrate Example Oxidant Type Product Type Citation(s)
Carbon Enolate Ketone Enolate N-Sulfonyloxaziridine α-Hydroxy Ketone acs.org
Sulfide (B99878) Thioether N-Sulfonyloxaziridine Sulfoxide acs.org
Secondary Amine Secondary Amine N-Sulfonyloxaziridine Hydroxylamine (B1172632) nih.govacs.org
Alkene 1-Octene Perfluoroalkyloxaziridine Epoxide nih.gov

Application in Asymmetric Oxygenation Reactions

A significant application of oxaziridines in organic synthesis is their use in asymmetric oxygenation reactions, particularly the α-hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds. wikipedia.orgacs.org While this compound itself is an achiral molecule, the broader class of chiral, non-racemic oxaziridines, especially N-sulfonyloxaziridines derived from camphor, are highly effective for this purpose. wikipedia.orgorganic-chemistry.org

These chiral reagents can achieve high levels of enantiomeric excess (ee) in the hydroxylation of ketone, ester, and amide enolates. organic-chemistry.orguwindsor.ca The stereochemical outcome of these reactions is highly dependent on the structure of the oxidant, the enolate counter-ion (e.g., lithium vs. sodium), and the reaction conditions. organic-chemistry.orguwindsor.ca A proposed open, SN2-type transition state model suggests that steric interactions between the enolate and the bulky chiral backbone of the oxaziridine (B8769555) control the facial selectivity of the oxygen transfer. wikipedia.orgorganic-chemistry.org

In addition to stoichiometric chiral reagents, catalytic asymmetric hydroxylations have been developed using a racemic or achiral oxaziridine as the terminal oxidant in the presence of a chiral Lewis acid or organocatalyst. acs.orgmdpi.com For example, chiral guanidine (B92328) catalysts have been used for the α-hydroxylation of β-dicarbonyl compounds with excellent enantioselectivity. acs.org Therefore, an achiral reagent like this compound could potentially be employed in such catalytic systems for asymmetric oxygenation.

Table 2: Examples of Asymmetric α-Hydroxylation using Chiral Oxaziridines

Substrate Type Chiral Reagent/Catalyst Enantiomeric Excess (ee) Citation(s)
Ketone Enolate (+)-(Camphorsulfonyl)oxaziridine up to 95% organic-chemistry.org
Chromanone Enolate (-)-(8,8-Dimethoxycamphorsulfonyl)oxaziridine >96% uwindsor.ca
β-Keto Ester Chiral Guanidine Catalyst Excellent acs.orgmdpi.com
3-Substituted Oxindole DBFOX-Zn(II) Complex up to 97% mdpi.com

Utility as Nitrogen Transfer Reagents

In addition to oxygen transfer, oxaziridines can function as electrophilic nitrogen transfer reagents. researchgate.netacs.org This reactivity allows for the formation of C-N bonds and the synthesis of nitrogen-containing compounds like aziridines. capes.gov.brnih.gov The utility of an oxaziridine as a nitrogen donor is largely influenced by the nature of the substituent on the nitrogen atom. nih.govacs.org

Historically, N-H oxaziridines, such as the parent compound 1-oxa-2-azaspiro[2.5]octane, were the primary reagents used for nitrogen transfer. nih.govacs.org However, their high reactivity and the frequent need for in-situ generation have limited their widespread application in synthesis. nih.gov For N-substituted oxaziridines, there is often a competition between oxygen and nitrogen transfer pathways. The presence of smaller N-substituents tends to favor nitrogen transfer. acs.org For instance, N-Boc oxaziridines have been utilized in asymmetric electrophilic amination reactions. mdpi.com In contrast, the larger benzoyl group in this compound generally favors the role of an oxygen transfer agent, although nitrogen transfer capabilities for N-acyloxaziridines have been reported. stonybrook.edu

Strategic Intermediates in Total Synthesis of Complex Molecules

The ability of N-substituted oxaziridines to deliver oxygen with high stereocontrol has made them valuable strategic intermediates in the total synthesis of complex, biologically active molecules. wikipedia.orguwindsor.ca The asymmetric α-hydroxylation of enolates is a key transformation that has been applied to the synthesis of precursors for molecules like the anticancer agent Taxol. wikipedia.org

In these synthetic routes, a chiral oxaziridine is used to install a hydroxyl group at a specific stereocenter, which is then carried through subsequent steps. For example, the enantioselective hydroxylation of a chromanone was a key step in the synthesis of both enantiomers of (R)- and (S)-5,7-dimethyleucomol. uwindsor.ca Similarly, the AB-ring segment of the anthracycline antitumor antibiotics γ-Rhodomycinone and α-citromycinone was prepared with high enantiopurity using an asymmetric enolate hydroxylation protocol. uwindsor.ca While specific examples employing this compound are not prominent, its role as a stable and effective oxygenating agent makes it a potential tool for introducing oxygen functionality in complex synthetic pathways where stereocontrol is dictated by the substrate or a chiral catalyst.

Design and Synthesis of Novel Heterocyclic Scaffolds

Spirocyclic structures are of significant interest in medicinal chemistry and drug discovery, as they introduce three-dimensional complexity that can lead to improved pharmacological properties. nih.govnih.gov The 1-oxa-2-azaspiro[2.5]octane framework is a prime example of a spiro-heterocycle. nih.govpharmaffiliates.com The synthesis of such scaffolds is a key objective in organic chemistry. rsc.orgrsc.org The parent N-H oxaziridine can be prepared from cyclohexanone (B45756) and subsequently acylated to give compounds like this compound. smolecule.com

Beyond their direct use as reagents, spirocyclic oxaziridines can serve as precursors for designing and synthesizing other novel heterocyclic scaffolds. mdpi.comnih.govnih.gov The high ring strain of the three-membered oxaziridine ring makes it susceptible to ring-opening or rearrangement reactions, providing a pathway to different heterocyclic systems. wikipedia.org For example, the transformation of oxaziridines can lead to the formation of amides or other nitrogen-containing heterocycles. mdpi.com The versatility of the spirocyclic oxaziridine core, combined with the rich chemistry of nitrogen heterocycles, positions compounds like this compound as valuable building blocks in the construction of diverse and potentially bioactive molecular architectures. jmchemsci.comuobaghdad.edu.iq

Research on Derivatives and Analogues of 2 Benzoyl 1 Oxa 2 Azaspiro 2.5 Octane

Structure-Reactivity Relationships in N-Acyloxaziridines

The reactivity of oxaziridines is profoundly influenced by the nature of the substituent on the nitrogen atom. nih.gov In N-acyloxaziridines, such as 2-benzoyl-1-oxa-2-azaspiro(2.5)octane, the acyl group plays a critical role in defining the molecule's chemical behavior. The presence of an electron-withdrawing acyl group significantly affects the electronic properties of the strained three-membered ring. This electronic pull weakens the N-O bond, enhancing the electrophilicity of the oxygen atom. acs.orgmdpi.com Consequently, N-acyloxaziridines can function as oxygen transfer agents.

Another significant structural aspect is the barrier to nitrogen inversion. While N-alkyloxaziridines typically exhibit a high barrier to inversion at the nitrogen center (25–32 kcal/mol), the introduction of an N-acyl group substantially lowers this barrier. nih.govacs.org For example, the inversion barrier for a specific N-acyloxaziridine was found to be as low as 10.3 kcal/mol. nih.govacs.org This lower barrier is attributed to the ability of the acyl group to stabilize the planar transition state of nitrogen inversion through resonance. This feature has been utilized to probe the effects of various substituents on the dynamics of nitrogen inversion in this class of compounds. nih.govacs.org

Synthesis and Reactivity of N-H Oxaziridines and Their Acylated Forms

The synthesis of N-acyloxaziridines like this compound typically begins with the corresponding N-H oxaziridine (B8769555), in this case, 1-oxa-2-azaspiro(2.5)octane. nih.govacs.org N-H oxaziridines are generally not prepared by the standard method of oxidizing imines with peroxy acids because the required N-H imines are often unstable. nih.gov However, they can be accessed through alternative routes, such as the reaction of ketones with ammonia (B1221849) and an oxidizing agent, a key step in the industrial Peroxide process for hydrazine (B178648) synthesis where an oxaziridine is a critical intermediate. wikipedia.org

Once the N-H oxaziridine is formed, it can be readily acylated to produce the N-acyl derivative. nih.govacs.org This is typically achieved by treating the N-H oxaziridine with an acylating agent like benzoyl chloride in the presence of a base.

The reactivity of N-H oxaziridines differs significantly from their acylated counterparts. Due to the small size of the hydrogen substituent on the nitrogen, N-H oxaziridines primarily act as electrophilic nitrogen transfer agents (aminating agents). acs.orgmdpi.com This reactivity was extensively explored by Schmitz and co-workers. acs.org However, their high reactivity often necessitates in situ preparation for synthetic applications. acs.org Acylation of the nitrogen atom shifts the reactivity profile, making oxygen transfer a more favorable pathway, although the application of N-acyloxaziridines in synthesis has been somewhat limited compared to other classes like N-sulfonyloxaziridines. nih.govacs.org

Exploration of Different N-Substituents (e.g., N-Sulfonyl, N-Alkoxycarbonyl, N-Alkyl)

The identity of the N-substituent is a key determinant of an oxaziridine's stability and reactivity. nih.gov Researchers have extensively studied various substituents beyond the acyl group to tune the properties of the oxaziridine core for specific applications. mdpi.com

N-Sulfonyl Oxaziridines : Often referred to as "Davis' oxaziridines," these compounds are among the most widely used classes of oxaziridines. nih.gov The powerful electron-withdrawing sulfonyl group makes the oxygen atom highly electrophilic, rendering these reagents potent and reliable oxygen transfer agents for a wide range of nucleophiles, including sulfides, amines, and enolates. acs.orgrowan.edu They are generally stable, easy to synthesize, and exhibit superior oxidizing ability compared to N-alkyloxaziridines. nih.govrowan.edu

N-Alkoxycarbonyl Oxaziridines : This class, including N-Boc-oxaziridines, can be synthesized by oxidizing the corresponding N-alkoxycarbonyl imines. nih.gov Similar to N-H oxaziridines, they can serve as electrophilic nitrogen sources. mdpi.com The reactivity can be influenced by the specific alkoxycarbonyl group used.

N-Alkyl Oxaziridines : These were the first class of oxaziridines to be reported and are typically prepared by the peroxy acid oxidation of N-alkyl imines. nih.govacs.org They are generally less reactive as oxygen transfer agents than N-sulfonyl derivatives. The steric bulk of the alkyl group can influence the stereochemical outcome of oxidation reactions. wikipedia.org

The following table summarizes the general characteristics imparted by different N-substituents.

N-SubstituentPreparative Route (General)Primary ReactivityKey Features
H Specialized methods (e.g., via ketazine process)Nitrogen TransferHighly reactive, often prepared in situ. acs.orgmdpi.com
Acyl (e.g., Benzoyl) Acylation of N-H oxaziridinesOxygen TransferLowers nitrogen inversion barrier. nih.govacs.org
Sulfonyl Oxidation of N-sulfonyl iminesOxygen TransferHighly stable and powerful oxidizing agents. nih.govrowan.edu
Alkoxycarbonyl Oxidation of N-alkoxycarbonyl iminesNitrogen TransferUsed for electrophilic amination. nih.govmdpi.com
Alkyl Oxidation of N-alkyl iminesOxygen Transfer (moderate)High barrier to nitrogen inversion. nih.govacs.org

Spirocyclic Ring Size Variations and Their Impact on Reactivity and Conformation

The "spiro(2.5)octane" portion of the name indicates a cyclohexane (B81311) ring fused in a spiro fashion to the carbon of the oxaziridine ring. Varying the size of this carbocyclic ring (e.g., from a six-membered ring to a five- or seven-membered ring) can have a significant impact on the molecule's properties. Such changes alter the ring strain and conformational flexibility of the spirocyclic system.

The conformation of the carbocyclic ring imposes a specific steric environment around the reactive oxaziridine moiety. For instance, the chair conformation of the cyclohexane ring in the spiro(2.5)octane system creates distinct axial and equatorial positions, which can influence the approach of a substrate to the oxaziridine's electrophilic oxygen. Changing to a cyclopentane (B165970) ring (forming a spiro(2.4)heptane system) would result in a more planar and rigid envelope conformation, altering the steric hindrance. Conversely, a cycloheptane (B1346806) ring (a spiro(2.6)nonane system) would be more flexible and could adopt several low-energy conformations, potentially leading to different reactivity or selectivity profiles. These structural changes can affect the stability of the oxaziridine and the stereochemical outcome of its reactions, such as ring-expansion rearrangements to form larger lactam rings. wikipedia.org

Substituent Effects on the Spirocyclic Ring

Introducing substituents onto the carbocyclic ring of a spirocyclic oxaziridine provides another layer of control over its reactivity and selectivity. Substituents can exert both steric and electronic effects.

Steric Effects : Bulky substituents on the cyclohexane ring can sterically hinder one face of the molecule, directing an incoming nucleophile to attack the oxaziridine from the less hindered side. This is a common strategy for achieving facial selectivity in asymmetric synthesis.

Electronic Effects : Electron-withdrawing or electron-donating groups on the spiro-fused ring can, in principle, transmit electronic effects to the oxaziridine ring, although this influence is generally weaker than that of the direct N-substituent. These effects could subtly modulate the electrophilicity of the oxygen atom.

Conformational Locking : Substituents can also lock the carbocyclic ring into a preferred conformation. For example, a large group like a tert-butyl group on the cyclohexane ring will strongly favor an equatorial position, which in turn fixes the conformation of the entire spirocyclic system and can lead to higher stereoselectivity in its reactions.

Advanced Synthetic Methodologies for Novel Spirocyclic Oxaziridine Analogues

The interest in spirocyclic frameworks, valued for their rigid, three-dimensional structures in medicinal chemistry and materials science, has driven the development of advanced synthetic methods. nih.govrsc.org While the classic approach involves the oxidation of a pre-formed spiro-imine, newer strategies offer more sophisticated ways to construct these systems.

One advanced approach involves intramolecular reactions. For example, a molecule containing both an imine and a suitable oxidizing precursor could be designed to cyclize, forming the spirocyclic oxaziridine in a single, controlled step. Another strategy is the use of cycloaddition reactions followed by ring contraction or rearrangement. rsc.org For instance, a [3+2] cycloaddition could form a five-membered ring that subsequently undergoes a chemical transformation to yield a three-membered spiro-oxaziridine. rsc.org

Furthermore, research is focused on creating novel spirocyclic oxaziridines with specific functionalities for targeted applications, such as stereoselective C-H functionalization. hiroshima-u.ac.jp This involves designing and synthesizing new chiral auxiliaries or substituents on the spirocyclic ring to create highly specialized and enantiopure oxidizing agents. hiroshima-u.ac.jp These methodologies are crucial for expanding the library of available spirocyclic oxaziridines and unlocking their potential in complex organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane, and what factors influence yield optimization in microreactor systems?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving cyclohexanone and chloramine derivatives, as demonstrated in continuous-flow microreactor systems. Key parameters affecting yield include flow rate (optimized at 0.5–2.0 mL/min), temperature (maintained at 0–5°C to minimize side reactions), and precise stoichiometric control of reactants. Microreactors enhance safety by reducing exposure to hazardous intermediates like 3,3-pentamethyleneoxaziridine .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic structure and benzoyl substitution pattern. Mass spectrometry (MS) using electrospray ionization (ESI) provides molecular weight validation (C₁₀H₁₆O, MW 152.23). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>97% by area normalization), while X-ray crystallography can resolve stereochemical ambiguities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved face shields and EN 166-compliant safety goggles to prevent eye exposure. Nitrile gloves (tested for permeability) and fume hoods with ≥0.5 m/s airflow are mandatory. In case of skin contact, wash immediately with soap and water, followed by 15-minute rinsing for ocular exposure. Avoid inhalation by using respirators with organic vapor cartridges in poorly ventilated areas .

Advanced Research Questions

Q. How can reaction mechanisms involving the oxaziridine ring in this compound be investigated using isotopic labeling studies?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O or ¹⁵N) at the oxaziridine nitrogen or oxygen can track ring-opening pathways during caprolactam synthesis. Kinetic isotope effects (KIEs) measured via LC-MS or IR spectroscopy reveal rate-determining steps, while 2D NMR (e.g., NOESY) identifies transient intermediates. Computational validation with density functional theory (DFT) models further corroborates experimental findings .

Q. What computational modeling approaches are suitable for predicting the reactivity and stereochemical outcomes of this compound in novel reactions?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields predict conformational stability under varying solvent conditions. Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for ring-opening reactions. Docking studies with enzyme active sites (e.g., cytochrome P450) assess metabolic pathways and stereoselectivity .

Q. How should researchers address discrepancies between theoretical predictions and experimental observations in the stability studies of this compound derivatives?

  • Methodological Answer : Triangulate data by repeating experiments under controlled conditions (e.g., inert atmosphere, humidity <10%). Validate computational models with experimental Arrhenius plots for degradation kinetics. Use differential scanning calorimetry (DSC) to detect polymorphic transitions and synchrotron XRD for crystal structure refinement. Cross-validate findings with independent datasets (e.g., NMR relaxation times vs. HPLC retention factors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.